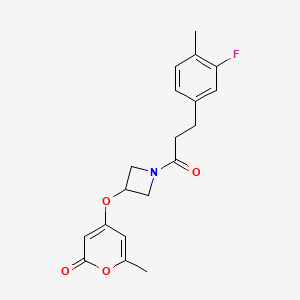
4-((1-(3-(3-fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-(3-(3-fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C19H20FNO4 and its molecular weight is 345.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-((1-(3-(3-fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic molecule with potential therapeutic applications in medicinal chemistry. Its unique structural features, including a pyranone derivative, azetidine ring, and various substituents, suggest diverse biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is C19H20FNO4, with a molecular weight of approximately 345.39 g/mol. The structure includes a pyran ring with a ketone functional group, which is crucial for its biological activity. The presence of a fluoro group and a methyl group may enhance its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀FNO₄ |
| Molecular Weight | 345.39 g/mol |
| CAS Number | 1788680-35-2 |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Antiviral Activity
Recent studies indicate that compounds similar to This compound exhibit significant antiviral properties. For instance, derivatives have shown effectiveness against hepatitis C virus (HCV), with some compounds achieving selective index (SI) values higher than 20 and EC50 values lower than 1.5 μM, indicating potent antiviral activity .
Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. Compounds within the same structural class have demonstrated antiproliferative effects in various cancer cell lines, including MCF-7 breast cancer cells. These compounds inhibit tubulin assembly, a critical mechanism in cancer cell proliferation .
Case Studies
- Antiviral Efficacy : A study synthesized several biaryl amide derivatives, revealing that specific substitutions significantly impacted antiviral activity against HCV. The structure-activity relationship (SAR) highlighted the importance of certain functional groups in enhancing efficacy .
- Anticancer Activity : Research on azetidine derivatives indicated significant antiproliferative effects against MCF-7 cells, demonstrating the potential of these compounds as therapeutic agents in oncology .
Propriétés
IUPAC Name |
4-[1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO4/c1-12-3-4-14(8-17(12)20)5-6-18(22)21-10-16(11-21)25-15-7-13(2)24-19(23)9-15/h3-4,7-9,16H,5-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIFBGBBZJYLFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)OC3=CC(=O)OC(=C3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














